H-Ser(tBu)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

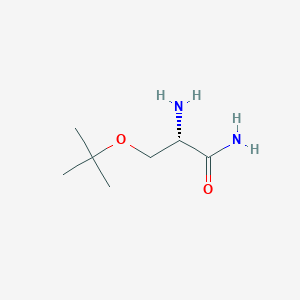

®-3-Tert-butoxy-2-aminopropanamide is a chiral compound with potential applications in various fields of chemistry and biology. Its structure consists of a tert-butoxy group attached to a 2-aminopropanamide backbone, making it an interesting molecule for synthetic and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Tert-butoxy-2-aminopropanamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-amino-1-propanol.

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Formation of the Amide Bond: The protected amino alcohol is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the amide bond.

Deprotection: Finally, the Boc group is removed under acidic conditions to yield ®-3-Tert-butoxy-2-aminopropanamide.

Industrial Production Methods

Industrial production of ®-3-Tert-butoxy-2-aminopropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Tert-butoxy-2-aminopropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The amide bond can be reduced to form amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Oximes or nitriles.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- H-Ser(tBu)-NH2 is widely utilized as a building block in the synthesis of peptides that require protected serine residues. This protection enhances the stability and functionality of the resulting peptides.

- Case Study : In a study involving the synthesis of complex peptide sequences, this compound was incorporated into various peptides, demonstrating high coupling efficiency and purity in the final products .

-

Drug Development

- The compound plays a crucial role in pharmaceutical research, particularly in developing drugs that target specific biological pathways. Its ability to form stable peptide bonds makes it valuable for creating therapeutic peptides.

- Data Table :

Drug Development Area Application Targeted Therapy Use in peptides that inhibit specific enzymes or receptors Antibody Production Enhances stability of peptide-based antibodies

- Biotechnology

-

Research Reagents

- As a versatile reagent, it is used in biochemical assays to study enzyme activities and protein interactions. Its stable structure allows for reliable results in experimental setups.

- Application Areas :

- Enzyme kinetics studies

- Protein-ligand interaction assays

-

Cosmetic Formulations

- Emerging research suggests potential applications of this compound in cosmetic chemistry, particularly for skin care formulations aimed at hydration and protection.

- Case Study : Preliminary studies indicate that formulations containing this compound exhibit improved moisture retention properties compared to standard formulations .

Data Tables

| Application Area | Description |

|---|---|

| Protein Expression | Enhanced yield of target proteins |

| Enzyme Activity Studies | Reliable results due to stable coupling |

Mecanismo De Acción

The mechanism of action of ®-3-Tert-butoxy-2-aminopropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-3-Tert-butoxy-2-aminopropanamide

- ®-3-Tert-butoxy-2-aminopropanoic acid

- ®-3-Tert-butoxy-2-aminopropanol

Uniqueness

®-3-Tert-butoxy-2-aminopropanamide is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and other applications where chirality is crucial.

Actividad Biológica

H-Ser(tBu)-NH2, also known as tert-Butyl L-serinate hydrochloride, is a significant amino acid derivative with diverse applications in peptide synthesis, drug development, and biotechnology. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

Overview of this compound

This compound is primarily utilized as a building block in peptide synthesis. The tert-butyl group protects the serine residue, enhancing the stability and functionality of peptides. Its versatility extends to drug development and biotechnological applications, where it aids in optimizing protein yields and properties.

Applications in Biological Research

-

Peptide Synthesis

- This compound is crucial for synthesizing peptides that require protected serine residues. This protection allows for more controlled reactions during peptide assembly, leading to higher purity and yield.

-

Drug Development

- The compound plays a role in developing drugs targeting specific biological pathways. Its ability to enhance therapeutic efficacy makes it valuable in pharmaceutical research.

-

Biotechnology

- In recombinant protein production, this compound improves yields and enhances the properties of proteins used in various applications, such as enzyme production and therapeutic proteins.

-

Research Reagents

- As a versatile reagent, it is employed in biochemical assays to study enzyme activities and protein interactions. This capability is essential for understanding biological processes at the molecular level.

-

Cosmetic Formulations

- Recent studies have explored its potential benefits in cosmetic chemistry, particularly for skin care products aimed at hydration and protection.

Table 1: Biological Activities of this compound

Case Studies

-

Peptide Hydrogels for Cell Culture :

A study demonstrated that hydrogels made from amino acids like this compound supported the growth and differentiation of rat adrenal pheochromocytoma cells. These hydrogels showed comparable performance to conventional substrates like Matrigel, highlighting their potential for tissue engineering applications . -

Antimicrobial Peptide Development :

Research on peptides containing β-amino acid patterns revealed that modifications with this compound could enhance antimicrobial activity while minimizing hemolytic effects. This balance is crucial for developing safe therapeutic agents . -

Drug Development :

In a study exploring melanocortin receptors, compounds incorporating this compound showed promising results in modulating receptor activity without significant toxicity, indicating its potential as a lead compound in drug design .

Propiedades

IUPAC Name |

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKUPODEPSGZQP-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.